molecular formula C9H14FNO4S B2996689 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride CAS No. 2249508-02-7

1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride

Cat. No.: B2996689
CAS No.: 2249508-02-7
M. Wt: 251.27
InChI Key: MEHIQYNSFVYBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride is a complex organic compound featuring a four-membered azetidine ring, a sulfonyl fluoride group, and an oxane (tetrahydropyran) moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the ring-opening polymerization of azetidines, which can be initiated by various catalysts under controlled conditions . The oxane moiety can be introduced through nucleophilic substitution reactions involving oxane derivatives and suitable electrophiles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The azetidine ring and oxane moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxane-4-carbonyl)azetidine-3-sulfonyl fluoride is unique due to its combination of structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .

Properties

IUPAC Name

1-(oxane-4-carbonyl)azetidine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO4S/c10-16(13,14)8-5-11(6-8)9(12)7-1-3-15-4-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIQYNSFVYBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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